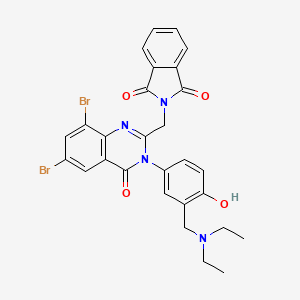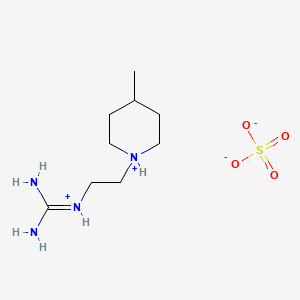
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate is a complex organic compound that features a guanidine group linked to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate typically involves the reaction of 4-methylpiperidine with ethyl isocyanate to form an intermediate, which is then reacted with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the guanidine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted guanidines .
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antihypertensive agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate involves its interaction with specific molecular targets. It is believed to act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit adrenergic receptors, leading to its antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethylguanidine sulfate
- Methylguanidine hydrochloride
- 1,1,3,3-Tetramethylguanidine
Uniqueness
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate is unique due to its specific structural features, which confer distinct biochemical properties. Its combination of a piperidine ring and a guanidine group makes it particularly versatile in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
14156-67-3 |
|---|---|
Molekularformel |
C9H22N4O4S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
diaminomethylidene-[2-(4-methylpiperidin-1-ium-1-yl)ethyl]azanium;sulfate |
InChI |
InChI=1S/C9H20N4.H2O4S/c1-8-2-5-13(6-3-8)7-4-12-9(10)11;1-5(2,3)4/h8H,2-7H2,1H3,(H4,10,11,12);(H2,1,2,3,4) |
InChI-Schlüssel |
ZHEYVKXAQVEKCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC[NH+](CC1)CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



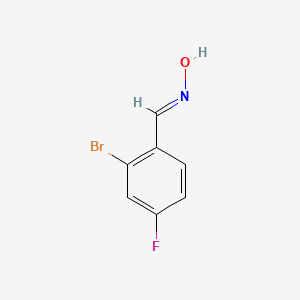
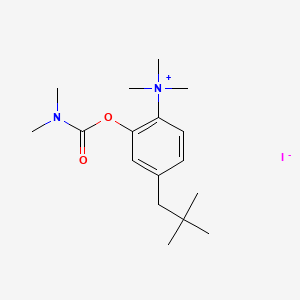

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
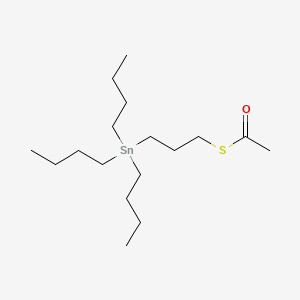
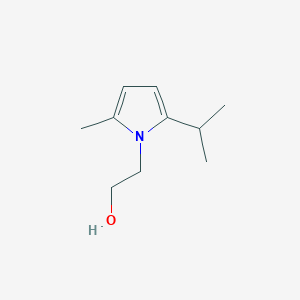
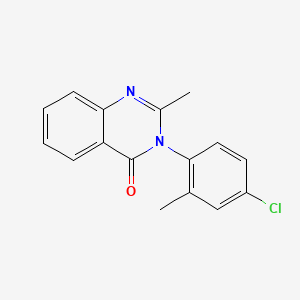

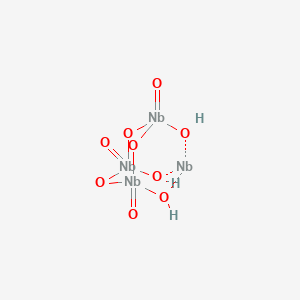
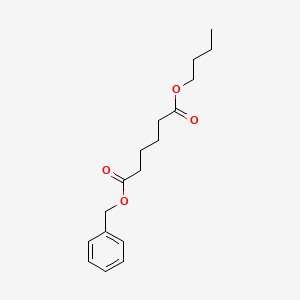
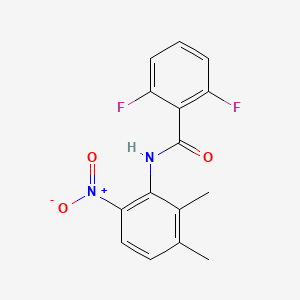
![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)
